molecular formula C21H34N2O5 B609760 Opiranserin CAS No. 1441000-45-8

Opiranserin

货号 B609760
CAS 编号: 1441000-45-8
分子量: 394.51
InChI 键: JQUVQWMHZSYCRQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Opiranserin, also known as VVZ-149, is a selective and combined glycine GlyT2 transporter blocker, purine P2X3 receptor antagonist, and serotonin 5-HT2A receptor antagonist . It is under development by Vivozon for the intravenous treatment of postoperative pain . As of April 2017, it is in phase II clinical trials for this indication .


Molecular Structure Analysis

The molecular formula of Opiranserin is C21H34N2O5 . Its IUPAC name is 4-Butoxy-N-([4-(dimethylamino)oxan-4-yl]methyl)-3,5-dimethoxybenzamide . The molecular weight is 394.5 g/mol .


Physical And Chemical Properties Analysis

Opiranserin has a molecular weight of 394.5 g/mol . Its molecular formula is C21H34N2O5 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I found.

科学研究应用

  • Olson, Eubanks, and Janda (2018) discuss the urgent need for innovative scientific interventions in the current opioid crisis in the United States, focusing on overdose reversal, opioid use disorder treatment, and alternatives for pain management (Olson, Eubanks, & Janda, 2018).

  • Morgan and Christie (2011) review various experimental techniques developed to study opioid efficacy, tolerance, addiction, and dependence, highlighting the lack of experimental data in humans (Morgan & Christie, 2011).

  • Persad, Little, and Grady (2008) discuss the inclusion of historically excluded populations, such as persons with HIV, in clinical research, emphasizing the importance of diverse representation to ensure the validity of research findings (Persad, Little, & Grady, 2008).

  • Urtti (2006) presents an overview of ocular pharmacokinetics and the challenges of drug delivery in ophthalmology, highlighting the role of modern biological research in therapeutic advancements (Urtti, 2006).

  • Marsch et al. (2020) discuss the application of digital technologies in assessing and treating substance use disorders (SUDs), emphasizing the growing research in digital health within the National Drug Abuse Treatment Clinical Trials Network (Marsch et al., 2020).

  • Drews (2000) examines the progress in drug research over the past century, focusing on the impact of molecular biology and genomics on drug discovery (Drews, 2000).

未来方向

Opiranserin is currently in the development stage and is being tested for its efficacy and safety in treating postoperative pain . The results of these trials will determine the future directions for this drug. If the trials are successful, the next steps could include seeking regulatory approval and eventually marketing the drug for use in patients.

属性

IUPAC Name

4-butoxy-N-[[4-(dimethylamino)oxan-4-yl]methyl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O5/c1-6-7-10-28-19-17(25-4)13-16(14-18(19)26-5)20(24)22-15-21(23(2)3)8-11-27-12-9-21/h13-14H,6-12,15H2,1-5H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUVQWMHZSYCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1OC)C(=O)NCC2(CCOCC2)N(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201337278
Record name Opiranserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Opiranserin

CAS RN

1441000-45-8
Record name Opiranserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441000458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Opiranserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16271
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Opiranserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OPIRANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP031EC2NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
18
Citations
JM Peiser-Oliver, S Evans, DJ Adams… - Frontiers in …, 2022 - frontiersin.org
… Oral administration of opiranserin also reduced mechanical allodynia in a rat SNL model. It … Opiranserin has progressed through to phase III clinical trials, currently being the only GlyT2 …
Number of citations: 1 www.frontiersin.org
BS Wilson, J Peiser-Oliver, A Gillis, S Evans… - … of Pharmacology and …, 2022 - ASPET
… drug opiranserin (VVZ-149, Vivizon). Opiranserin is a novel analgesic drug, acting as antagonist at both GlyT2 and serotonin receptor 2A (5HT2A; Pang et al., 2012). Opiranserin has …
Number of citations: 1 jpet.aspetjournals.org
SS Nedeljkovic, I Song, X Bao, JL Zeballos… - Journal of Clinical …, 2022 - Elsevier
Study objective VVZ-149 is a small molecule that inhibits the glycine transporter type 2 and the serotonin receptor 5-hydroxytryptamine 2A. In the present study, we investigated the …
Number of citations: 2 www.sciencedirect.com
CL Cioffi - Biomolecules, 2021 - mdpi.com
… opiranserin exhibited linear pharmacokinetic characteristics, however, serial blood and urine samples revealed that opiranserin is … in plasma exposure to opiranserin and VVZ-368 was …
Number of citations: 8 www.mdpi.com
I Song, S Cho, SS Nedeljkovic, SR Lee, C Lee… - Pain …, 2021 - academic.oup.com
… VVZ-149 (opiranserin), a small molecular compound in the benzamide family that antagonizes both the type 2 glycine transporter (GlyT2) and the type 2 A serotonin receptor (5HT2A), …
Number of citations: 6 academic.oup.com
B Wilson, J Peiser-Oliver, A Gillis, S Evans… - Authorea …, 2021 - quarxiv.authorea.com
… Opiranserin has successfully completed recruitment for its first phase 3 clinical trial, with … All trials for opiranserin have been conducted/planned in post-operative pain. Our findings …
Number of citations: 4 quarxiv.authorea.com
CI Gallagher, ZJ Frangos, D Sheipouri… - ACS Chemical …, 2023 - ACS Publications
Chronic pain is a complex condition that remains resistant to current therapeutics. We previously synthesized a series of N-acyl amino acids (NAAAs) that inhibit the glycine transporter, …
Number of citations: 5 pubs.acs.org
K Łątka, M Bajda - International Journal of Molecular Sciences, 2022 - mdpi.com
… One among them is opiranserin, which is in phase 3 of clinical trials for the treatment of postoperative pain [14]. ALX-1393 is a reversible inhibitor, but exhibits a lower selectivity for GlyT-…
Number of citations: 4 www.mdpi.com
S Mostyn - 2018 - ses.library.usyd.edu.au
Membrane proteins are influenced by the dynamic lipid membrane environment, which can impart stability, mediate protein interactions, and provide highly selective contacts essential …
Number of citations: 2 ses.library.usyd.edu.au
E Kutlu Yalcin, J Araujo-Duran… - Expert Opinion on …, 2021 - Taylor & Francis
Introduction Postoperative pain is a distressful experience and remains to be a significant concern after surgery. Current agents either fail to prevent or minimize postoperative pain or …
Number of citations: 4 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。